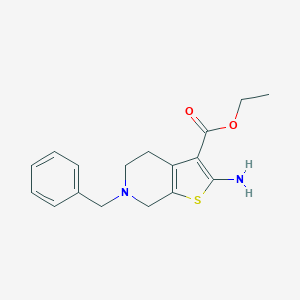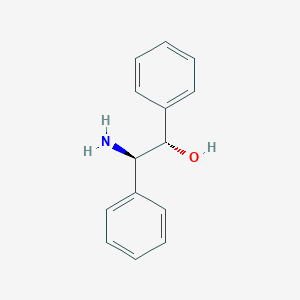
2-Bromo-4,6-dimetilpiridina
Descripción general
Descripción
2-Bromo-4,6-dimethylpyridine is a chemical compound with the molecular formula C7H8BrN and a molecular weight of 186.05 . It is a clear liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-4,6-dimethylpyridine is 1S/C7H8BrN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3 . This indicates that the molecule consists of a pyridine ring with bromine and methyl groups attached.Physical And Chemical Properties Analysis
2-Bromo-4,6-dimethylpyridine is a liquid at room temperature . The compound is air sensitive and should be stored under inert gas .Aplicaciones Científicas De Investigación
Síntesis orgánica
La 2-Bromo-4,6-dimetilpiridina es un reactivo versátil en la síntesis orgánica. Sirve como bloque de construcción para diversas reacciones de acoplamiento, incluyendo las de Suzuki, Negishi y Stille . Su átomo de bromo es altamente reactivo, lo que lo hace adecuado para sustituciones para crear moléculas orgánicas complejas. Este compuesto es particularmente útil en la construcción de moléculas biológicamente activas y ligandos para catalizadores .
Química medicinal
En la química medicinal, la this compound se utiliza para sintetizar compuestos con posibles propiedades farmacológicas. Se utiliza a menudo en la preparación de bibliotecas de moléculas pequeñas para el descubrimiento de fármacos, proporcionando un andamiaje para el desarrollo de nuevos agentes terapéuticos .
Ciencia de los materiales
Este químico encuentra aplicaciones en la ciencia de los materiales debido a su capacidad para modificar las propiedades de la superficie. Se puede utilizar para sintetizar materiales avanzados, incluyendo polímeros y nanomateriales, que tienen aplicaciones en electrónica, recubrimientos y fotónica .
Química analítica
La this compound juega un papel en la química analítica como un compuesto estándar o de referencia. Se utiliza en el desarrollo de métodos para la cromatografía y la espectrometría de masas, ayudando a identificar y cuantificar otras sustancias .
Ciencia ambiental
Se estudian los derivados del compuesto por su impacto ambiental, particularmente en la degradación de contaminantes. Los investigadores utilizan la this compound para comprender la descomposición de compuestos orgánicos similares en el medio ambiente .
Aplicaciones industriales
Industrialmente, la this compound se emplea como precursor en la síntesis de tintes, desinfectantes y otros productos químicos. También se utiliza como desnaturalizante y auxiliar de tinción, mostrando su utilidad en diversos procesos de fabricación .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that brominated pyridines often participate in various organic reactions, acting as intermediates or reagents .
Mode of Action
The compound can participate in reactions such as Suzuki–Miyaura cross-coupling . In this process, the bromine atom in 2-Bromo-4,6-dimethylpyridine is replaced by an organoboron reagent in the presence of a palladium catalyst . This reaction is a key step in the synthesis of many complex organic compounds .
Biochemical Pathways
Its involvement in suzuki–miyaura cross-coupling suggests it could influence the synthesis of various bioactive compounds .
Action Environment
The efficacy and stability of 2-Bromo-4,6-dimethylpyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction it participates in requires specific conditions, such as the presence of a palladium catalyst and an organoboron reagent . The reaction is also sensitive to the pH and temperature of the environment .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-Bromo-4,6-dimethylpyridine are not well-studied. It is known that brominated pyridines can participate in various biochemical reactions. They can act as nucleophiles, attacking electrophilic carbon atoms in other molecules . This property could potentially allow 2-Bromo-4,6-dimethylpyridine to interact with enzymes, proteins, and other biomolecules, although specific interactions have not been reported.
Cellular Effects
It is known that brominated compounds can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Brominated pyridines can participate in free radical reactions, nucleophilic substitutions, and oxidations . These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound should be stored under inert gas at 2-8°C
Propiedades
IUPAC Name |
2-bromo-4,6-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTOCXBLUOPRFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10566364 | |
| Record name | 2-Bromo-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4926-26-5 | |
| Record name | 2-Bromo-4,6-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10566364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4,6-dimethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



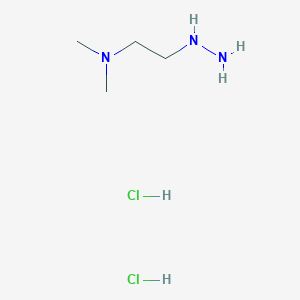

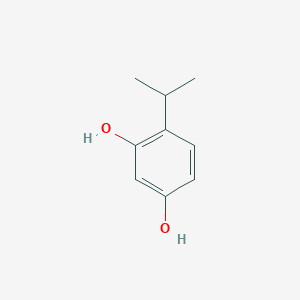

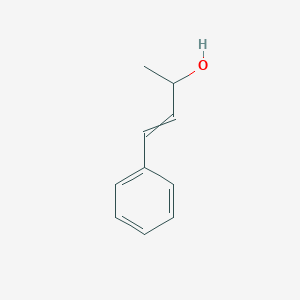

![2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methoxymethyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B109000.png)

